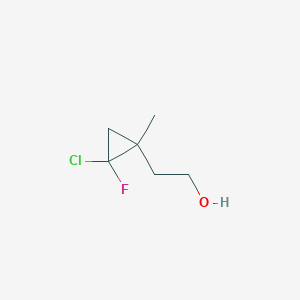

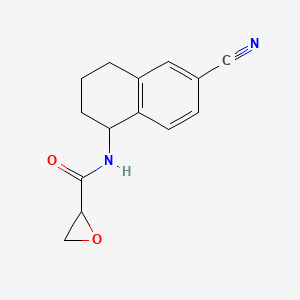

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is a compound that is closely related to the family of enoic acids, which are characterized by a double bond adjacent to a carboxylic acid group. While the provided papers do not directly discuss (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do provide insights into similar compounds that can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of compounds similar to (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can involve various methods. For instance, the paper on hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones suggests that such compounds can be synthesized through reactions with sodium sulfinates and acetic acid, leading to β- or γ-addition products with high selectivity and yields . This indicates that the synthesis of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid could potentially be achieved through similar reactions, possibly involving the addition of a suitable reagent to introduce the phenyl group.

Molecular Structure Analysis

The molecular structure of compounds in the enoic acid family is characterized by the presence of a double bond and a carboxylic acid group. The paper discussing (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid reveals that such compounds can form hydrogen-bonded dimers and exhibit different conformations . Although the compound is not trifluoromethylated, it is reasonable to assume that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also form dimers and have conformational isomers due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can be inferred from the reactivity of structurally related compounds. The hydrosulfonylation reaction described in the second paper indicates that compounds with a cyclopropylidene moiety can undergo addition reactions with sodium sulfinates . This suggests that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also participate in addition reactions, potentially with different nucleophiles, to yield various addition products.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do offer insights into the properties of similar compounds. For example, the crystal structure analysis of (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid indicates that such compounds can exhibit solid-state properties like hydrogen bonding, which could affect their melting points, solubility, and crystal packing . The tunable reactivity described for the hydrosulfonylation reaction also suggests that the compound may have selective reactivity based on the solvent environment .

Wissenschaftliche Forschungsanwendungen

1. Inhibitor in Mycolic Acid Biosynthesis

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid has been explored for its potential role in inhibiting mycolic acid biosynthesis. This research is significant in studying mycobacterial diseases such as tuberculosis, where mycolic acids are key structural components of the bacterial cell envelope. The compound has shown inhibitory effects on the biosynthesis of mycolic acids, an essential component for pathogenic mycobacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).

2. Synthesis of Biologically Active Compounds

Research has also focused on synthesizing various biologically active compounds using (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid. This includes its conversion into (S)-3-Acetylthio-2-benzylpropionic acid through asymmetric hydrogenation, which is a subunit of the enkephalinase inhibitor thiorphan (Yuasa et al., 1998).

3. Antibacterial Activity

The compound's derivatives have been tested for their antibacterial activity. For instance, fatty acid hydrazides derived from (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid were used in synthesizing oxadiazoles, which showed significant antimicrobial activity against various bacteria (Banday et al., 2010).

4. Structural and Molecular Studies

The compound's molecular and electronic structure has also been a focus of study. The molecular structure of its derivative, (Z)-N-acetyldehydrophenylalanine, was determined through X-ray data, providing insights into its conformational flexibility and electronic structure (Ajó et al., 1981).

5. Applications in Synthesis Techniques

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid has been used in synthesizing enamides, a process that involves converting (Z)-3-Arylprop-2-enoic acids into enamides through a stereospecific route (Brettle & Mosedale, 1988).

6. Exploration in Crystal Engineering

The compound's derivatives have been utilized in crystal engineering, exploring their interaction with various ligands and studying their crystal structures. This research can provide valuable insights into the design of new materials and compounds (Zheng et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information about how to handle and store the compound safely.

Zukünftige Richtungen

This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCLFBGHCDKJW-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)